molecular formula C8H8N2O B1333699 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile CAS No. 43036-05-1

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

Cat. No. B1333699
CAS RN: 43036-05-1
M. Wt: 148.16 g/mol
InChI Key: SUUQLYBKCBUSAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives has been explored through various methods. For instance, the synthesis of metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups has been achieved, which includes the preparation of 3-((pyridin-2-yl)methylamino)propanenitrile . Additionally, a general synthesis method for 3-acylpyrroles has been developed through the trifluoromethanesulfonic acid-mediated rearrangement of corresponding 2-acylpyrroles . Moreover, the synthesis of [2-arylamino-4(1H-pyridinylidene]-propanedinitriles has been reported by reacting N1, N2-diarylamidines with a specific cyclopropenylidene propanedinitrile .

Molecular Structure Analysis

The molecular structure of these pyrrole derivatives has been characterized using various spectroscopic techniques and X-ray crystallography. The Ni(II) complex of the metal dithiocarbamate derivative has been analyzed by X-ray crystallography, revealing the presence of C-H...π contacts and intermolecular hydrogen bonds contributing to the stabilization of the crystal structure . The structure of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetriones has been studied, showing the existence of tautomer forms and the influence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives has been investigated through various electrophilic substitution reactions, such as formylation and acetylations . The reaction of N1, N2-diarylamidines with a cyclopropenylidene propanedinitrile has been used to synthesize new pyridinylidene propanedinitriles . These studies highlight the versatility of pyrrole derivatives in undergoing chemical transformations to yield a wide array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been evaluated, including their photophysical properties. For instance, the absorption and emission properties of nicotinonitrile derivatives incorporating pyrene and fluorene moieties have been investigated, showing strong blue-green fluorescence emission, which is significant for applications in materials science . The thermal stability of metal dithiocarbamate complexes has been assessed using TGA analysis .

Scientific Research Applications

Microwave-Assisted Domino Synthesis

A study by Hadiyal et al. (2020) describes the use of a derivative of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile in the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives. These compounds exhibited significant anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Pyrrole Alkaloids from Lycium chinense

Youn et al. (2013) and (2016) isolated new pyrrole alkaloids from Lycium chinense, which include derivatives of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile. These compounds were characterized for their unique chemical structures, showcasing the diversity and potential biological activity of pyrrole derivatives (Youn et al., 2013); (Youn et al., 2016).

Novel Asymmetric Ligands and Chelates

Bhikraj et al. (2017) synthesized and studied a novel ligand and its nickel(II) complex using a derivative of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile. This study contributes to the field of coordination chemistry and offers insights into the structural versatility of pyrrole-based compounds (Bhikraj et al., 2017).

Salen-Type Ligands with Pyrrole Derivative

Andrade et al. (2005) prepared salen-type ligands functionalized with pyrrole derivative pendant arms. These ligands, synthesized from 3-(pyrrol-1-yl)propanoic acid, demonstrate the utility of pyrrole derivatives in the creation of complex molecular architectures (Andrade et al., 2005).

Synthesis of Fluorophore-Based Nicotinonitriles

Hussein et al. (2019) developed a synthesis protocol for poly-functionalized nicotinonitriles, incorporating pyrene and fluorene moieties using a derivative of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile. These compounds have potential applications in materials science due to their pronounced fluorescence emission spectra (Hussein et al., 2019).

Metal Dithiocarbamate Complexes

Halimehjani et al. (2015) synthesized metal dithiocarbamate complexes using 3-((pyridin-2-yl)methylamino)propanenitrile, a structurally similar compound. These complexes were characterized to explore their potential applications in coordination chemistry and material sciences (Halimehjani et al., 2015).

properties

IUPAC Name

3-(2-formylpyrrol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUQLYBKCBUSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370985
Record name 3-(2-formylpyrrol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile

CAS RN

43036-05-1
Record name 3-(2-formylpyrrol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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